molecular formula C9H14ClNO B6344177 [(5-Methylfuran-2-yl)methyl](prop-2-en-1-yl)amine hydrochloride CAS No. 858796-45-9

[(5-Methylfuran-2-yl)methyl](prop-2-en-1-yl)amine hydrochloride

Cat. No.: B6344177
CAS No.: 858796-45-9
M. Wt: 187.66 g/mol
InChI Key: FCPDJWUHWIOSCD-UHFFFAOYSA-N
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Description

(5-Methylfuran-2-yl)methylamine hydrochloride is an organic compound with the molecular formula C9H14ClNO. This compound is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and a prop-2-en-1-ylamine group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylfuran-2-yl)methylamine hydrochloride typically involves the reaction of 5-methylfurfural with allylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of (5-Methylfuran-2-yl)methylamine hydrochloride involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Methylfuran-2-yl)methylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include substituted furans, aldehydes, carboxylic acids, alcohols, and amines. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(5-Methylfuran-2-yl)methylamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Methylfuran-2-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (5-Methylfuran-2-yl)methylamine hydrochloride include:

  • 5-Methylfurfural
  • 2,5-Dimethylfuran
  • Furan-2-carboxaldehyde

Uniqueness

(5-Methylfuran-2-yl)methylamine hydrochloride is unique due to its specific substitution pattern on the furan ring and the presence of the prop-2-en-1-ylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-3-6-10-7-9-5-4-8(2)11-9;/h3-5,10H,1,6-7H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPDJWUHWIOSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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